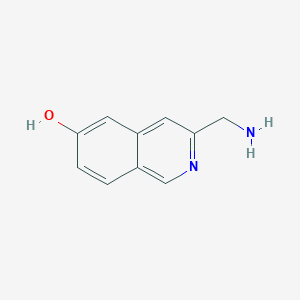![molecular formula C12H15N3O B13024807 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to the pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-nitropyrimidine with cyclopentanol in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography . The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrrolopyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopentyloxy position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival . The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby blocking ATP access and subsequent phosphorylation events.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A core structure shared with 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, known for its kinase inhibitory activity.
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar anticancer properties through kinase inhibition.
Uniqueness: this compound stands out due to its specific cyclopentyloxy substitution, which enhances its binding affinity and selectivity for certain kinases. This unique structural feature contributes to its potent biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-cyclopentyloxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15N3O/c1-8-14-11-10(6-7-13-11)12(15-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
MSVSKFDCHYIUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


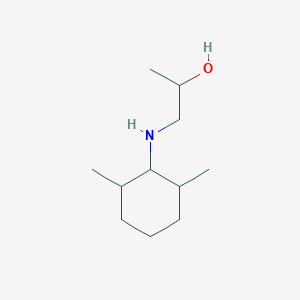
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
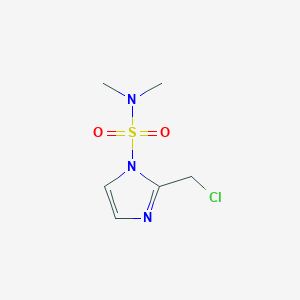
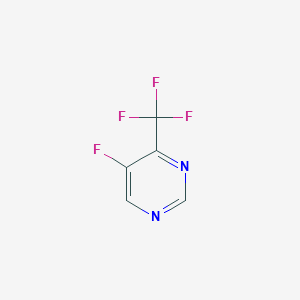
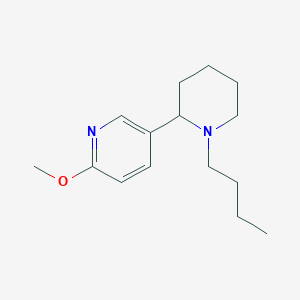
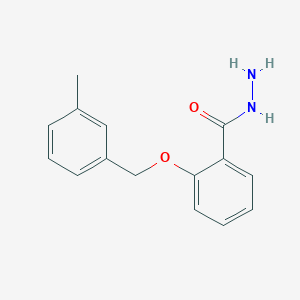
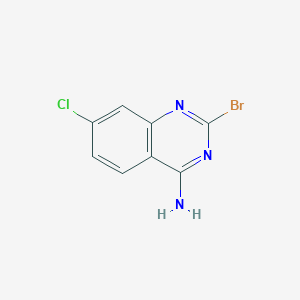
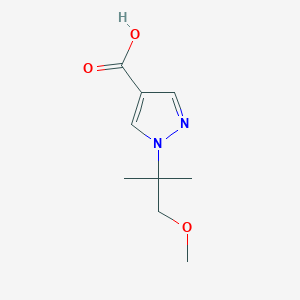
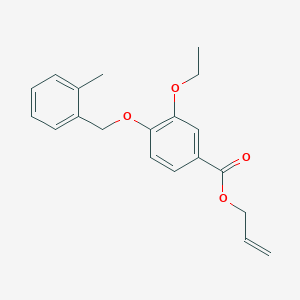
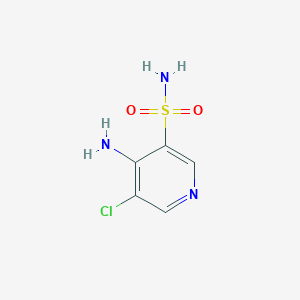
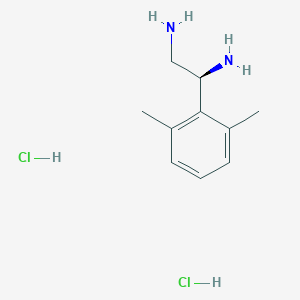

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
